(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields. Its unique structure combines multiple functional groups, making it an interesting subject for synthetic chemistry and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available precursors: 2,6-difluorobenzene, 4-fluorobiphenyl, and pyrazole.
Step-by-Step Synthesis:
Formation of the Pyrazole Derivative:
Reaction: 4-fluorobiphenyl reacts with ethyl chloroacetate in the presence of a base to form 1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl chloride.
Conditions: Anhydrous conditions, inert atmosphere, and a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Pyrazole:
Reaction: The obtained intermediate is then reacted with pyrazole under basic conditions to form the pyrazole derivative.
Conditions: Base such as potassium carbonate, reflux temperature, and DMF.
Coupling with 2,6-Difluorophenyl:
Reaction: The final coupling involves reacting the pyrazole derivative with 2,6-difluorobenzoyl chloride.
Conditions: Base such as triethylamine, room temperature, and an inert atmosphere.
Industrial Production Methods
Scalability: The reactions mentioned are scalable with modifications to reaction vessels, temperature control, and purification techniques.
Purification: Typically involves column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation at the pyrazole ring or the phenyl groups under strong oxidizing conditions.
Reduction: Reduction typically targets the carbonyl group, converting it to a hydroxyl group.
Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenation, nitration, and sulfonation with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Leads to carboxylic acids or quinones.
Reduction: Yields alcohol derivatives.
Substitution: Yields halogenated, nitrated, or sulfonated derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry
Catalyst Design: It can act as a ligand in transition metal complexes for catalysis.
Material Science:
Biology
Enzyme Inhibition: It can be used to study enzyme-substrate interactions and inhibition mechanisms.
Biological Assays: Useful in bioassays to investigate cellular processes and pathways.
Medicine
Drug Development:
Pharmacokinetics: Studies on how it is metabolized in the body and its bioavailability.
Industry
Chemical Manufacturing: Used as an intermediate in the production of more complex molecules.
Agricultural Chemicals: Potential use in the synthesis of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can interact with specific receptors, modulating their signaling pathways.
Pathways Involved: Typically, pathways involving signal transduction, cellular metabolism, and gene expression may be influenced.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)(3-{1-[(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: Similar structure but with different halogen substitutions.
(3-{1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2,6-dibromophenyl)methanone: Bromine atoms instead of fluorine, affecting its reactivity.
Uniqueness
Fluorination: The presence of fluorine atoms can significantly alter the compound's electronic properties and reactivity, making it unique compared to similar compounds with different halogen substitutions.
Structural Complexity: The combination of multiple functional groups and aromatic systems provides a versatile platform for various chemical reactions and applications.
So, this should give you a thorough understanding of (2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone. Quite a mouthful, but also fascinating, right?
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2/c1-15(31-17-10-11-18(21(27)14-17)16-6-3-2-4-7-16)22-12-13-29(28-22)24(30)23-19(25)8-5-9-20(23)26/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFSLYCRXXGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=C(C=CC=C2F)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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